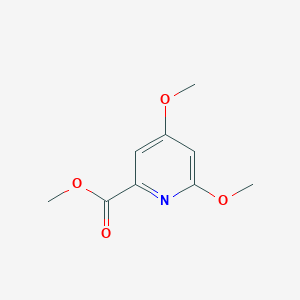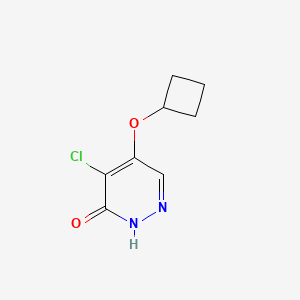
4-chloro-5-cyclobutoxypyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-5-cyclobutoxypyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazine ring substituted with a chlorine atom and a cyclobutoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-cyclobutoxypyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the reaction of a chlorinated pyridazine derivative with a cyclobutyl alcohol in the presence of a base to form the cyclobutoxy group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-chloro-5-cyclobutoxypyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The cyclobutoxy group can be hydrolyzed to form the corresponding alcohol and pyridazinone.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acids or Bases: For hydrolysis reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted pyridazinones, while oxidation or reduction could lead to different oxidation states of the compound.
科学的研究の応用
4-chloro-5-cyclobutoxypyridazin-3(2H)-one may have applications in various fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the production of materials with specific properties.
作用機序
The mechanism of action of 4-chloro-5-cyclobutoxypyridazin-3(2H)-one would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological context.
類似化合物との比較
Similar Compounds
- 4-chloro-5-methoxypyridazin-3(2H)-one
- 4-chloro-5-ethoxypyridazin-3(2H)-one
- 4-chloro-5-propoxypyridazin-3(2H)-one
Uniqueness
4-chloro-5-cyclobutoxypyridazin-3(2H)-one is unique due to the presence of the cyclobutoxy group, which may impart different steric and electronic properties compared to its methoxy, ethoxy, and propoxy analogs
特性
CAS番号 |
1346697-55-9 |
|---|---|
分子式 |
C8H9ClN2O2 |
分子量 |
200.62 g/mol |
IUPAC名 |
5-chloro-4-cyclobutyloxy-1H-pyridazin-6-one |
InChI |
InChI=1S/C8H9ClN2O2/c9-7-6(4-10-11-8(7)12)13-5-2-1-3-5/h4-5H,1-3H2,(H,11,12) |
InChIキー |
IIYAINGWARLYJJ-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)OC2=C(C(=O)NN=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Hydroxy-5-methyl-1-oxa-3,4-diazaspiro[5.5]undecan-2-one](/img/structure/B11900289.png)

![1,5-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B11900299.png)
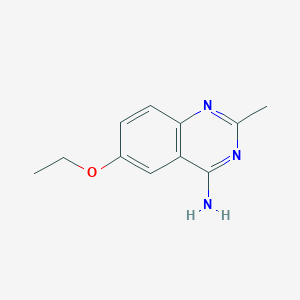
![3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11900306.png)
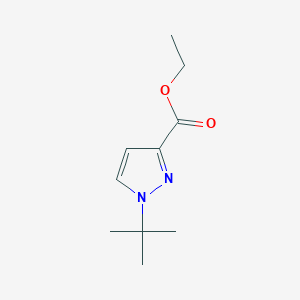

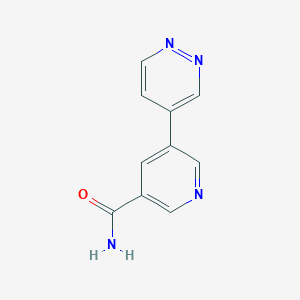
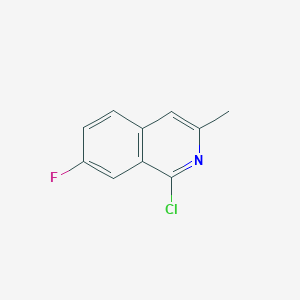
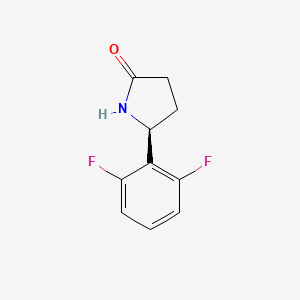
![4-Chloro-2,6-dimethylthieno[3,2-d]pyrimidine](/img/structure/B11900342.png)
![2-Isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11900343.png)
